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molecular formula C8H8ClNO2 B1317110 Methyl 2-chloro-6-methylnicotinate CAS No. 53277-47-7

Methyl 2-chloro-6-methylnicotinate

Cat. No. B1317110
M. Wt: 185.61 g/mol
InChI Key: SHKDOGHJQHIIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08101774B2

Procedure details

2-Chloro-6-methylnicotinic acid (25.0 g) was suspended in a mixed solvent of dimethylformamide (100 mL) and chloroform (100 mL), and to this suspension were added dimethylaminopyridine (21.3 g) and methanol (4.67 g). Finally, 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (WSC) hydrochloride (33.5 g) was added to the mixture, followed by stirring at room temperature for 6 hours. After the reaction mixture was concentrated, ethyl acetate (300 mL) was added thereto. The mixture was washed successively with water, 10% ammonium chloride, water, and saturated brine, dried over sodium sulfate, and concentrated. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:4, v/v) to give the title compound (24.6 g) as a colorless oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
solvent
Reaction Step Three
Quantity
33.5 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12]N(C)C=O.CN(C1C=CC=CN=1)C.C(N=C=NCCCN(C)C)C>CO.C(Cl)(Cl)Cl>[CH3:12][O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([CH3:11])=[N:10][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=N1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
21.3 g
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
4.67 g
Type
solvent
Smiles
CO
Step Four
Name
Quantity
33.5 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate (300 mL) was added
WASH
Type
WASH
Details
The mixture was washed successively with water, 10% ammonium chloride, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:4, v/v)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COC(C1=C(N=C(C=C1)C)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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